molecular formula C8H8BrClO2 B1400037 4-Bromo-1-chloro-2-(methoxymethoxy)benzene CAS No. 1492151-93-5

4-Bromo-1-chloro-2-(methoxymethoxy)benzene

Cat. No.: B1400037
CAS No.: 1492151-93-5
M. Wt: 251.5 g/mol
InChI Key: UNSOLMQSRSKTMI-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrClO2 and a molecular weight of 251.51 g/mol . It is a derivative of benzene, substituted with bromine, chlorine, and a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Bromo-1-chloro-2-(methoxymethoxy)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Safety and Hazards

When handling “4-Bromo-1-chloro-2-(methoxymethoxy)benzene”, appropriate safety precautions should be taken. It may cause respiratory irritation . Protective gloves, goggles, and respiratory protective equipment should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1-chloro-2-hydroxybenzene with methoxymethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze halogenation or dehalogenation reactions. It can also participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-chloro-2-(methoxymethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the methoxymethoxy group. This combination of substituents allows for a wide range of chemical reactions and applications in various fields of research .

Properties

IUPAC Name

4-bromo-1-chloro-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSOLMQSRSKTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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